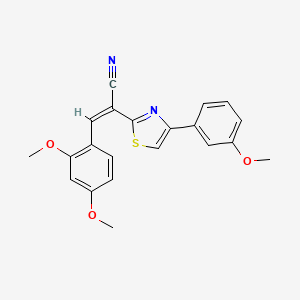

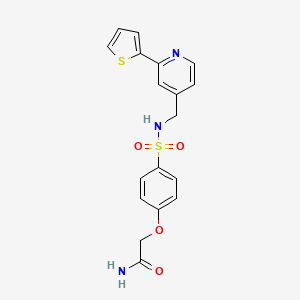

![molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1](/img/structure/B2382991.png)

3,6-Dibromoimidazo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

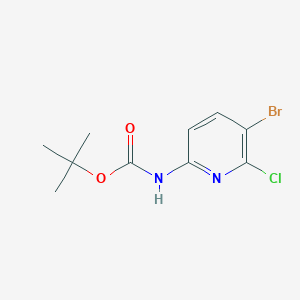

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Industrial Process Development

3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, can be accessed rapidly through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. This method has been scaled up with high yield and purity, revealing the scope and limitations of the process for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Nuclear Magnetic Resonance (NMR) Studies

The 13C NMR shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives have been investigated. This study aids in understanding the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

Kinase Inhibition

3,6-Di(hetero)aryl imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 by scaffold hopping from a weakly active screening hit. These compounds have shown inhibitory effects on other kinases, including CHK2 and ABL, depending on the substitution (Matthews et al., 2010).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones exhibit 'pseudo-flash' chemiluminescence when initiated by electrophilic oxidants. These compounds, synthesized from dibromopyrazine, show potential for bioconjugation (Adamczyk et al., 2003).

Synthetic Applications

Imidazo[1,2-a]pyrazine derivatives have been synthesized by condensation of alpha-halogenocarbonyl compounds and aminopyrazines, showing uterine-relaxing and antibronchospastic activities. Some derivatives have also demonstrated cardiac-stimulating properties (Sablayrolles et al., 1984).

Synthesis and Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for antimicrobial activity. This synthesis involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, demonstrating promising antimicrobial properties (Jyothi & Madhavi, 2019).

Novel Synthesis Methods

Efficient methods for the synthesis of imidazo[1,2-a]pyrazine derivatives have been developed, including catalyst-free reactions under microwave irradiation in green solvents. This approach has been useful for expanding molecular diversity with applications in anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3,6-dibromoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWUZOUSWZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromoimidazo[1,2-a]pyrazine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

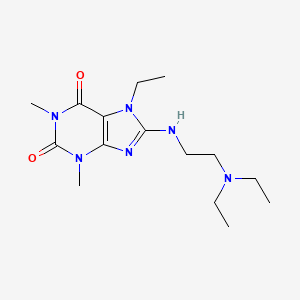

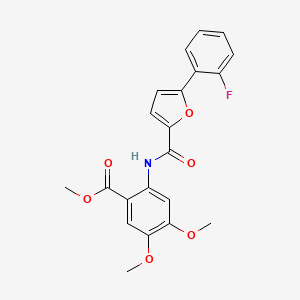

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

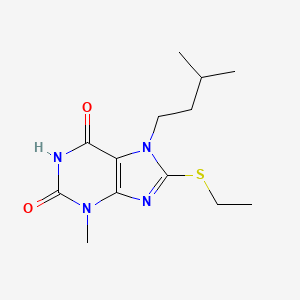

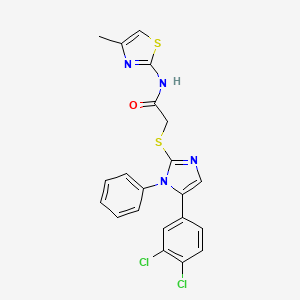

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

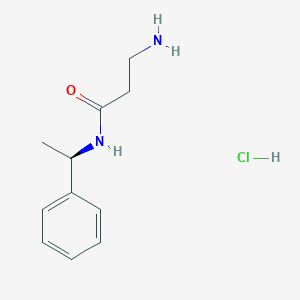

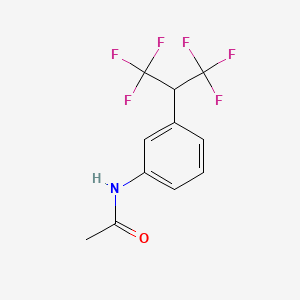

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)